molecular formula C8H11NO2 B1324255 Methyl 1-cyanocyclopentanecarboxylate CAS No. 40862-12-2

Methyl 1-cyanocyclopentanecarboxylate

Cat. No.: B1324255
CAS No.: 40862-12-2
M. Wt: 153.18 g/mol
InChI Key: HMAJNDDGAHBMQO-UHFFFAOYSA-N
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Description

Methyl 1-cyanocyclopentanecarboxylate is an organic compound with the molecular formula C8H11NO2. It is a liquid at room temperature and is primarily used in chemical research and synthesis. The compound is known for its unique structure, which includes a cyclopentane ring, a cyano group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-cyanocyclopentanecarboxylate can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentanone with malononitrile in the presence of a base to form 1-cyanocyclopentanone. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanocyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-cyanocyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-cyanocyclopentanecarboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of various biologically active compounds. The pathways involved include enzyme-catalyzed reactions and non-enzymatic transformations .

Comparison with Similar Compounds

Methyl 1-cyanocyclopentanecarboxylate can be compared with similar compounds such as:

    Methyl 1-cyanocyclohexanecarboxylate: Similar structure but with a six-membered ring.

    Ethyl 1-cyanocyclopentanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 1-cyanocyclobutanecarboxylate: Similar structure but with a four-membered ring.

The uniqueness of this compound lies in its five-membered ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

methyl 1-cyanocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAJNDDGAHBMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627953
Record name Methyl 1-cyanocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40862-12-2
Record name Methyl 1-cyanocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 2-cyanoacetate (30 mL, 340 mmol) in DMF (26 mL) and DBU (112 mL, 748 mmol) was heated to 50° C. for 15 min and then cooled to −20° C. To this stirred solution was added dibromobutane 18. The internal temperature increased to 70° C. during the addition. The reaction was set aside to cool to rt before quenching with H2O (800 mL). The product was extracted with Et2O (3×300 mL). The ether layer was washed with 1N HCl (400 mL) and H2O (400 mL). The combined extracts were dried over magnesium sulfate, and concentrated to a crude oil that was distilled under high vacuum at 80° C. to yield the desired product in 58% yield.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
112 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

To a 22 L flask equipped with a mechanical stirrer, thermometer and condenser containing a nitrogen inlet was added dry DMF (8 L) and methyl cyanoacetate (800 g, 8.07 mol). Stirring was started and K2CO3 (2.67 kg, 19.3 mol) and then 1,4-dibromobutane (1.74 kg, 8.07 mmol) were added. The exothermic reaction mixture (temperature increased to 75° C.) was stirred at room temperature for 16 h followed by heating at 60-75° C. for 3 h. Approximately 2.5 L of solvent were removed under reduced pressure and the residue was diluted with water (8 L). The resultant mixture was extracted with Et2O (2×2 L) and the combined organic phases were washed with 1 N aqueous HCl and brine. Drying (MgSO4), filtering and concentrating afforded an orange liquid. This material was distilled (fraction boiling at 80° C., 0.7 mm Hg collected) to provide methyl 1-cyanocyclopentanecarboxylate as a clear colorless liquid (953 g, 77% yield). 1H-NMR (400 MHz, CDCl3) δ 3.80 (s, 3 H), 2.29-2.22 (m, 4 H), 1.90-1.84 (m, 4 H); 13C NMR (100.6 MHz, CDCl3) δ 169.2, 119.9, 52.6, 46.6, 36.9, 24.3; EI-MS exact mass calcd for C8H11NO2 : 153.0790; found: 153.0785.
Name
Quantity
2.67 kg
Type
reactant
Reaction Step One
Quantity
1.74 kg
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step Two
Name
Quantity
8 L
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl cyanoacetate (Fluka; 25 g, 252.3 mmol) and potassium carbonate (83.7 g, 605.5 mmol) were stirred in DMF (250 mL). 1,4-Dibromobutane (Aldrich; 30.1 mL, 252.3 mmol) was slowly added. This caused and exotherm that continued after the addition was completed and a water bath was used to prevent the temperature exceeding 90° C. The mixture slowly cooled to ambient temperature and was stirred overnight and then heated at 75° C. for 3 hours.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
83.7 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30.1 mL
Type
reactant
Reaction Step Two

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